molecular formula C19H18N2O2S B5871225 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5871225
M. Wt: 338.4 g/mol
InChI Key: VKZHXBNQPRYKTD-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Thiazole Ring Formation: The phenoxyacetic acid intermediate is then reacted with a thioamide and an appropriate halogenated aromatic compound to form the thiazole ring.

    Acetamide Formation: The final step involves the reaction of the thiazole intermediate with an amine derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: can be compared with other acetamide derivatives, phenoxy compounds, and thiazole-containing molecules.

  • Examples include N-(4-phenyl-1,3-thiazol-2-yl)acetamide , 2-(2,4-dimethylphenoxy)acetamide , and 4-phenyl-1,3-thiazole .

Uniqueness

  • The unique combination of the phenoxy group, thiazole ring, and acetamide moiety in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-8-9-17(14(2)10-13)23-11-18(22)21-19-20-16(12-24-19)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZHXBNQPRYKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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